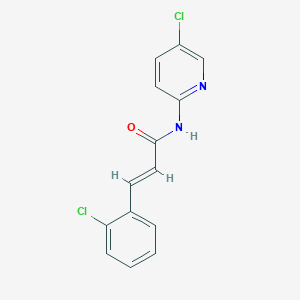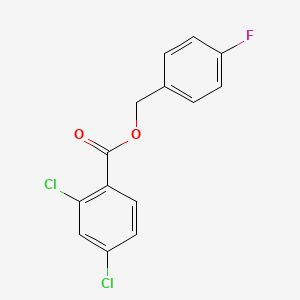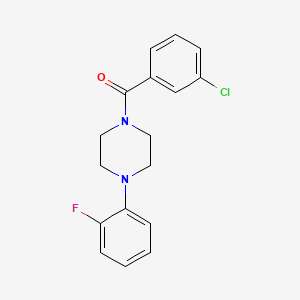
3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide, also known as CPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPAA is a member of the acrylamide family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide is not fully understood, but studies have suggested that 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide may exert its anticancer activity through the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis. 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer activity, 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide has been found to exhibit anti-inflammatory activity and to inhibit the growth of bacteria and fungi. 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide has also been shown to modulate the activity of ion channels, which are involved in the regulation of various physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion.
実験室実験の利点と制限
One of the advantages of 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide for lab experiments is its high potency and selectivity against cancer cells. This makes it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide is its complex synthesis process, which makes it difficult to obtain large quantities of the compound for use in lab experiments.
将来の方向性
There are several future directions for the study of 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide. One direction is the investigation of its potential as a novel anticancer agent. Further studies are needed to fully understand the mechanism of action of 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide and to optimize its therapeutic potential. Another direction is the investigation of its potential as a modulator of ion channels, which could lead to the development of novel drugs for the treatment of various physiological disorders. Finally, the synthesis of 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide could be optimized to improve its yield and purity, which would facilitate its use in lab experiments and drug development.
合成法
3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide can be synthesized through a multistep process involving the reaction of 2-chlorobenzaldehyde and 5-chloro-2-pyridinylamine to form 3-(2-chlorophenyl)-5-chloro-2-pyridinamine. This intermediate is then reacted with acryloyl chloride to form 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide. The synthesis of 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
科学的研究の応用
3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide has been investigated for its potential as a novel anticancer agent. Studies have shown that 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide exhibits potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 3-(2-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(5-chloropyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c15-11-6-7-13(17-9-11)18-14(19)8-5-10-3-1-2-4-12(10)16/h1-9H,(H,17,18,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJASLMGSQHTLSP-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5846620.png)

![2-[(3-cyclohexylpropanoyl)amino]benzamide](/img/structure/B5846635.png)

![N-(5-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5846643.png)
![isopropyl {[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5846649.png)
![N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}aniline](/img/structure/B5846655.png)
![3-methyl-5-oxo-4-{[3-(trifluoromethyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5846659.png)
![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5846667.png)
![1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5846670.png)
![N-[4-(anilinosulfonyl)phenyl]propanamide](/img/structure/B5846675.png)

![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5846683.png)